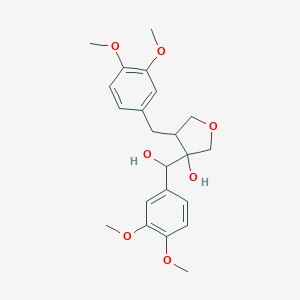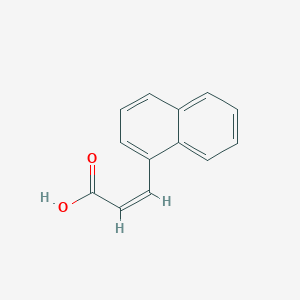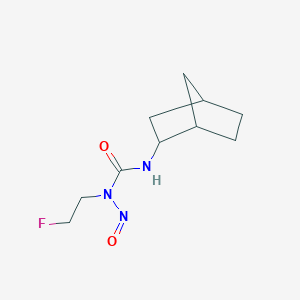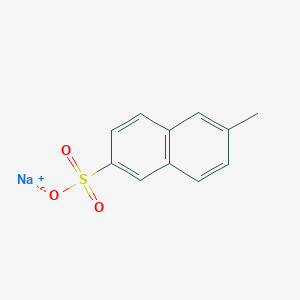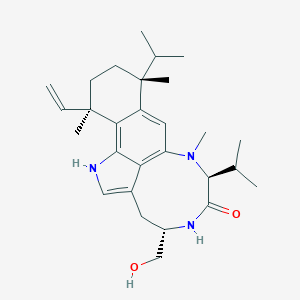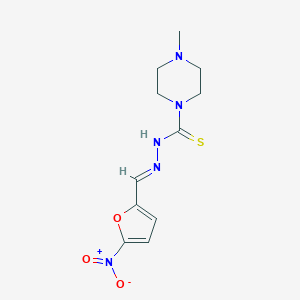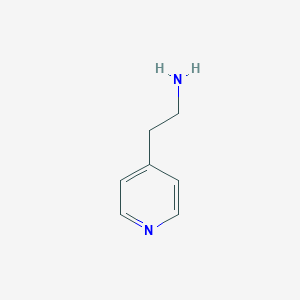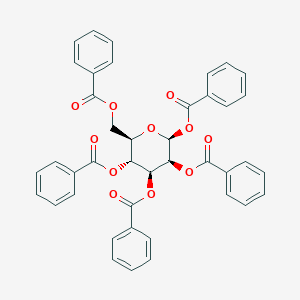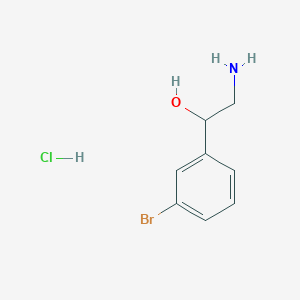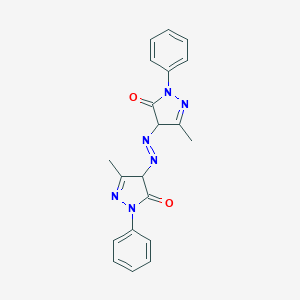
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of polymers, as well as in the production of photochromic materials. In
Mecanismo De Acción
The mechanism of action of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is based on its ability to act as a radical initiator. When exposed to light, the azo compound undergoes a photochemical reaction, producing two free radicals. These free radicals then initiate a radical polymerization reaction, leading to the formation of cross-linked polymers.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. However, it has been reported that this compound may have toxic effects on aquatic organisms and may cause skin irritation in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] in lab experiments is its ability to initiate radical polymerization reactions under mild conditions. This makes it a useful tool for the synthesis of cross-linked polymers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Direcciones Futuras
There are several future directions for research on 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. One area of interest is the development of safer and more environmentally friendly radical initiators for polymer synthesis. Another area of research is the optimization of the synthesis method for this compound, with the aim of improving its yield and reducing its toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as photochromic materials and organic electronics.
Métodos De Síntesis
The synthesis of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is typically carried out through the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4,4'-azobis(4-cyanovaleric acid) in the presence of a base such as triethylamine. The reaction proceeds through a radical mechanism, with the azo compound acting as a radical initiator.
Aplicaciones Científicas De Investigación
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] has been extensively studied for its potential applications in various fields. In the field of polymer synthesis, this compound has been used as a cross-linking agent for polymers such as polyethylene, polypropylene, and polyvinyl chloride. It has also been used as a photochromic material in the production of sunglasses and other photochromic products.
Propiedades
Número CAS |
13615-29-7 |
|---|---|
Nombre del producto |
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl- |
Fórmula molecular |
C20H18N6O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
Clave InChI |
VPRMWULSLZNZRG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Sinónimos |
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



